REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[CH:5][CH:4]=1.Br[CH:15]([CH3:23])[C:16](=O)[CH2:17][C:18]([O:20][CH3:21])=[O:19]>C1(C)C=CC=CC=1.O1CCOCC1>[CH3:21][O:20][C:18](=[O:19])[CH2:17][C:16]1[N:9]=[C:7]([C:6]2[CH:10]=[CH:11][C:3]([C:2]([F:12])([F:13])[F:1])=[CH:4][CH:5]=2)[O:8][C:15]=1[CH3:23]
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Name
|
|
Quantity
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3.62 g
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Type
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reactant
|
Smiles
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FC(C1=CC=C(C(=O)N)C=C1)(F)F
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
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BrC(C(CC(=O)OC)=O)C
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 22 h
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Duration
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22 h
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Type
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CONCENTRATION
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Details
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The solution was concentrated under reduced pressure
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Type
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WASH
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Details
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washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CUSTOM
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Details
|
The crude material was purified by silica gel chromatography (10%-40% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1N=C(OC1C)C1=CC=C(C=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: CALCULATEDPERCENTYIELD | 2.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |